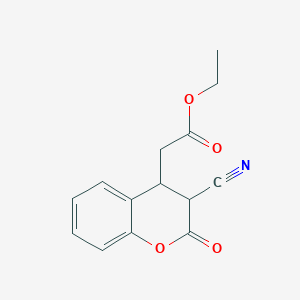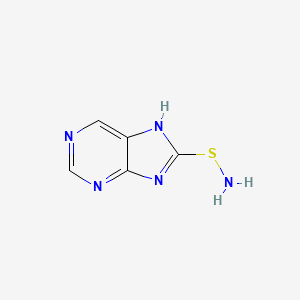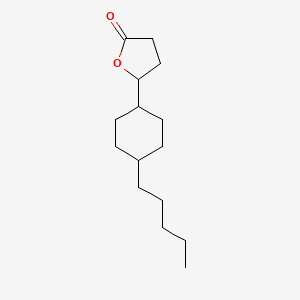
5-(4-Pentylcyclohexyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Pentylcyclohexyl)oxolan-2-one is a chemical compound with the molecular formula C15H26O2. It is a member of the oxolan-2-one family, which are cyclic esters known for their diverse chemical properties and applications. This compound is characterized by a cyclohexyl ring substituted with a pentyl group and an oxolan-2-one moiety, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pentylcyclohexyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pentylcyclohexanone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Pentylcyclohexyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(4-Pentylcyclohexyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(4-Pentylcyclohexyl)oxolan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exhibiting anti-inflammatory or antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-2-one: A simpler analog without the cyclohexyl and pentyl substitutions.
4-Pentylcyclohexanone: Lacks the oxolan-2-one ring but shares the cyclohexyl and pentyl groups.
Cyclohexyl oxalate: Contains a cyclohexyl group but differs in the ester linkage.
Uniqueness
5-(4-Pentylcyclohexyl)oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
832147-87-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
5-(4-pentylcyclohexyl)oxolan-2-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(16)17-14/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
YOEMHVOPNIXVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



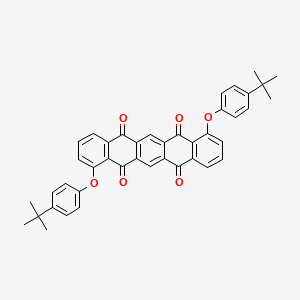


![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)

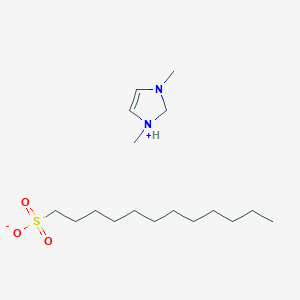
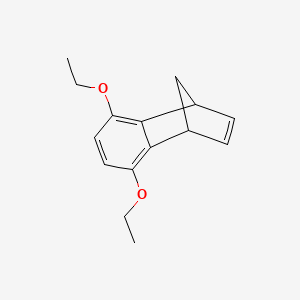

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

